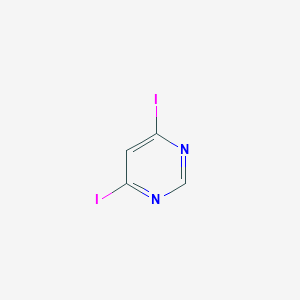

4,6-Diiodopyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

4,6-diiodopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2I2N2/c5-3-1-4(6)8-2-7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBVUFZJYMWUZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30578060 | |

| Record name | 4,6-Diiodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19646-06-1 | |

| Record name | 4,6-Diiodopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30578060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Diiodopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Diiodopyrimidine: A Technical Guide to Synthesis, Properties, and Reactivity for Advanced Chemical Applications

Executive Summary

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1] Among these, 4,6-dihalogenated pyrimidines serve as exceptionally versatile building blocks due to their dual reactive sites, enabling the construction of complex molecular architectures. This guide provides an in-depth technical overview of 4,6-diiodopyrimidine, a highly reactive and valuable intermediate. We will explore its synthesis from common precursors, detail its physicochemical and spectroscopic properties, and provide a comprehensive analysis of its reactivity, with a focus on palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical properties of this powerful synthetic intermediate.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step pathway starting from the readily available precursor, 4,6-dihydroxypyrimidine. This route involves a critical chlorination step followed by a halogen exchange reaction to install the highly reactive iodine atoms.

Synthetic Pathway Overview

The transformation from 4,6-dihydroxypyrimidine to this compound is a robust three-step process. The initial material, 4,6-dihydroxypyrimidine, is a stable, crystalline powder that serves as a key intermediate for various pyrimidine-based compounds.[2][3] The overall pathway involves the conversion of hydroxyl groups to chlorides, which are subsequently substituted by iodides.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

The conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a standard and high-yielding chlorination reaction.[4][5][6] Phosphorus oxychloride (POCl₃) is the reagent of choice, acting as both the chlorinating agent and the solvent in many procedures.

Rationale: The hydroxyl groups of 4,6-dihydroxypyrimidine exist in tautomeric equilibrium with their keto forms (pyrimidinones).[7] POCl₃ effectively converts these hydroxyl/oxo groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution and cross-coupling reactions. The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.[6]

Step-by-Step Methodology:

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Reagent Addition: To the flask, add phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents). With stirring, carefully and portion-wise add 4,6-dihydroxypyrimidine (1 equivalent). The reaction is exothermic.

-

Catalyst (Optional): Add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, allow the mixture to cool to room temperature. Carefully remove excess POCl₃ by distillation under reduced pressure.

-

Quenching: Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This will hydrolyze any remaining POCl₃ and precipitate the product.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove phosphoric acid byproducts, followed by a small amount of cold ethanol.

-

Drying: Dry the resulting white to pale yellow solid under vacuum to yield 4,6-dichloropyrimidine. The typical yield is high, often exceeding 85%.

Experimental Protocol: Synthesis of this compound

The conversion of the dichloro- intermediate to this compound is typically accomplished via a Finkelstein halogen exchange reaction. This method is efficient and driven by the precipitation of sodium chloride in an acetone solvent.

Rationale: The C-Cl bonds on the electron-deficient pyrimidine ring are susceptible to nucleophilic substitution. Sodium iodide (NaI) is highly soluble in acetone, while the sodium chloride (NaCl) byproduct is not. This solubility difference drives the equilibrium towards the formation of the diiodo- product, in accordance with Le Châtelier's principle.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,6-dichloropyrimidine (1 equivalent) in anhydrous acetone.

-

Reagent Addition: Add sodium iodide (NaI) (2.2-2.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux with stirring for 12-24 hours. The formation of a white precipitate (NaCl) will be observed. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Isolation: Cool the reaction mixture to room temperature and remove the precipitated NaCl by filtration.

-

Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.

-

Purification: Partition the residue between dichloromethane and water. Separate the organic layer, wash with aqueous sodium thiosulfate solution (to remove any residual iodine color), and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization (e.g., from ethanol) or column chromatography.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound.

Physicochemical Properties

The key physical and chemical properties are summarized below.[8][9]

| Property | Value | Source |

| Molecular Formula | C₄H₂I₂N₂ | [8] |

| Molecular Weight | 331.88 g/mol | [10] |

| Appearance | Off-white to yellow crystalline solid | [9] |

| Melting Point | 164-168 °C | [9] |

| CAS Number | 19646-06-1 | [9] |

| Solubility | Soluble in organic solvents (DCM, Toluene); Insoluble in water. | [4] |

Spectroscopic Data

Spectroscopic analysis provides structural confirmation. The following are expected data based on the structure and analysis of similar compounds.[6]

| Spectroscopy | Expected Chemical Shifts / Signals |

| ¹H NMR (CDCl₃) | δ ~8.5 ppm (s, 1H, H2), δ ~7.8 ppm (s, 1H, H5) |

| ¹³C NMR (CDCl₃) | δ ~160 ppm (C2), δ ~130 ppm (C5), δ ~110 ppm (C4, C6) |

| Mass Spec (EI) | m/z 332 [M]⁺, 205 [M-I]⁺ |

Rationale for Spectroscopic Data:

-

¹H NMR: The pyrimidine protons are in an electron-deficient environment, leading to downfield chemical shifts. The proton at the C2 position is deshielded by two adjacent nitrogen atoms, appearing furthest downfield. The C5 proton appears slightly more upfield.

-

¹³C NMR: The carbon atoms directly bonded to iodine (C4 and C6) are significantly shielded due to the "heavy atom effect," resulting in a characteristic upfield shift. The C2 and C5 carbons appear in the typical aromatic region for heterocyclic compounds.

Chemical Reactivity: The Gateway to Molecular Diversity

The defining feature of this compound is its high reactivity, primarily driven by the two carbon-iodine bonds. These bonds are significantly weaker and more polarizable than the corresponding C-Cl or C-Br bonds, making them ideal substrates for transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. The Suzuki-Miyaura reaction, which forms C-C bonds using organoboronic acids, is particularly noteworthy for its functional group tolerance and reliability.[11][12][13]

Mechanistic Advantage: The C-I bond undergoes oxidative addition to a Pd(0) catalyst at a much faster rate and under milder conditions than C-Cl bonds.[13] This enhanced reactivity allows for selective or sequential couplings if different halogens are present on the same ring and enables reactions to proceed at lower temperatures with lower catalyst loadings.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the mono-arylation of this compound. By controlling the stoichiometry, either mono- or di-substituted products can be selectively synthesized.

Rationale: The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.[12] A palladium catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is effective. An inorganic base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid for the transmetalation step.[11] A mixture of an organic solvent like dioxane or toluene with water is commonly used.

Step-by-Step Methodology:

-

Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1 equivalent), the desired arylboronic acid (1.1 equivalents for mono-substitution), and the base (e.g., K₂CO₃, 3 equivalents).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene/Water).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 4-aryl-6-iodopyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

The 4,6-disubstituted pyrimidine motif is a "privileged scaffold" in drug discovery, appearing in a wide range of biologically active molecules. This compound provides a direct and efficient entry point to this chemical space.

-

Kinase Inhibitors: Many kinase inhibitors feature a 4,6-diarylpyrimidine core, which can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The ability to rapidly synthesize libraries of diaryl compounds via sequential Suzuki couplings makes this compound invaluable for structure-activity relationship (SAR) studies.[14]

-

Antiviral and Anticancer Agents: The pyrimidine nucleus is central to nucleobase chemistry.[15][16] Modifications at the 4 and 6 positions can lead to compounds that interfere with viral replication or cancer cell proliferation.[10][17][18]

-

Scaffold for Combinatorial Chemistry: The differential reactivity of the two C-I bonds (though subtle) or the use of a C-I and a C-Cl bond on the same ring can allow for sequential, site-selective functionalization, enabling the rapid generation of diverse compound libraries for high-throughput screening.

Safety and Handling

This compound should be handled with standard laboratory precautions for chemical reagents.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and moisture.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its straightforward synthesis and exceptional reactivity. The presence of two C-I bonds makes it a superior substrate for modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction, providing a robust platform for the synthesis of diverse 4,6-disubstituted pyrimidines. For scientists and researchers in drug discovery and materials science, mastering the chemistry of this building block opens the door to novel molecular designs and accelerates the development of next-generation functional molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. innospk.com [innospk.com]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [wap.guidechem.com]

- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 6-Hydroxy-4-pyrimidinone | C4H4N2O2 | CID 14512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C4H2I2N2 | CID 15760295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 19646-06-1 [chemicalbook.com]

- 10. This compound [myskinrecipes.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Synthesis of 4,6-Diiodopyrimidine from 4,6-Dihydroxypyrimidine

Executive Summary

This technical guide provides a detailed, two-step synthetic pathway for the preparation of 4,6-diiodopyrimidine, a crucial building block in medicinal chemistry and drug development. The synthesis commences with the readily available precursor, 4,6-dihydroxypyrimidine. The process involves an initial chlorination to form the key intermediate, 4,6-dichloropyrimidine, followed by a halogen exchange reaction to yield the final diiodo-product. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and emphasizes the critical safety considerations necessary for handling the hazardous reagents involved. The guide is structured to provide researchers and drug development professionals with the causal logic behind experimental choices, ensuring both reproducibility and a deep understanding of the chemical transformations.

Introduction

The pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, forming the core structure of numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3] Halogenated pyrimidines, in particular, serve as versatile intermediates for introducing further molecular complexity through cross-coupling reactions. This compound is a valuable synthon, enabling the regioselective functionalization at the 4 and 6 positions. Its precursor, 4,6-dihydroxypyrimidine, is an important industrial intermediate used in the synthesis of pharmaceuticals and agrochemicals like the fungicide azoxystrobin.[4][5][6]

The conversion of 4,6-dihydroxypyrimidine to this compound is not a direct transformation. It necessitates a two-step approach, which is the focus of this guide:

-

Chlorination: Conversion of the hydroxyl groups of 4,6-dihydroxypyrimidine to chlorides using a potent chlorinating agent like phosphoryl chloride (POCl₃).

-

Iodination: Subsequent halogen exchange (Finkelstein reaction) of the resulting 4,6-dichloropyrimidine to the desired this compound.

This guide will walk through each step, providing both the practical "how" and the fundamental "why" for each procedural choice.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 4,6-Dichloropyrimidine (Intermediate)

The conversion of the tautomeric keto-enol form of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine is a critical first step. The C-O bonds of the hydroxypyrimidine are robust and require a powerful reagent to transform the hydroxyl groups into good leaving groups, which can then be displaced by a chloride nucleophile. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.

Reaction Scheme & Mechanism

The reaction proceeds by the activation of the pyrimidine's hydroxyl (or carbonyl) groups by POCl₃. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often employed to neutralize the hydrogen chloride (HCl) gas generated during the reaction, driving the equilibrium towards the product.[7][8]

Caption: Step 1: Chlorination of 4,6-dihydroxypyrimidine.

Mechanistic Insight: The lone pair of electrons on an oxygen atom of the pyrimidine attacks the electrophilic phosphorus atom of POCl₃. A chloride ion is subsequently eliminated from the phosphorus, and this process repeats for the second hydroxyl group. The resulting phosphorodichloridate groups are excellent leaving groups. Chloride ions, present in abundance from the POCl₃, then act as nucleophiles, attacking the carbon atoms at the 4 and 6 positions and displacing the leaving groups to form the stable dichlorinated aromatic ring. The presence of a tertiary amine base is crucial for scavenging the HCl produced, preventing unwanted side reactions and protonation of the starting material.[7][9]

Experimental Protocol: Chlorination

This protocol is a synthesized representation from established industrial and laboratory procedures.[7][8][10]

-

Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

-

Reagent Charging: To the flask, add 4,6-dihydroxypyrimidine (1.0 eq). Add an excess of phosphoryl chloride (POCl₃, 4.0-6.0 eq), which will serve as both the reagent and the solvent.[7]

-

Reaction Initiation: Begin stirring the suspension. Through the dropping funnel, add triethylamine (2.0-2.2 eq) dropwise to the mixture.[8] Control the addition rate to maintain the reaction temperature below 40-45 °C, as the initial reaction can be exothermic.

-

Heating: After the addition is complete, heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup - CRITICAL SAFETY STEP: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a mixture of crushed ice and water. Extremely cautiously and slowly , pour the reaction mixture onto the ice with vigorous stirring. This quenching process is highly exothermic and releases large volumes of HCl gas. Ensure the fume hood sash is lowered and appropriate personal protective equipment (PPE) is worn.

-

Neutralization & Extraction: Once the quench is complete and the temperature has subsided, neutralize the acidic aqueous solution to a pH of 6-7 by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution.[8] Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure to yield the crude 4,6-dichloropyrimidine, which often appears as a white to light-yellow solid.[5]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Key Experimental Considerations

| Parameter | Recommended Specification | Rationale & Justification |

| Reagents | 4,6-dihydroxypyrimidine, POCl₃, Triethylamine | POCl₃ is a powerful chlorinating agent. Triethylamine acts as an HCl scavenger to drive the reaction to completion.[7][8] |

| Molar Ratio | 1 : 4-6 : 2-2.2 (Substrate:POCl₃:Base) | An excess of POCl₃ ensures complete conversion and can act as a solvent.[7] A stoichiometric amount of base is needed to neutralize the generated HCl. |

| Temperature | Reflux (~110 °C) | Elevated temperature is required to overcome the activation energy for the chlorination of the heterocyclic ring.[8] |

| Reaction Time | 3-5 hours | This duration is typically sufficient for complete conversion, which should be confirmed by TLC or other analytical methods. |

| Workup | Slow quench on ice-water | CRITICAL: POCl₃ reacts violently with water.[11][12] A slow, controlled addition to ice is mandatory to manage the extreme exotherm and evolution of toxic HCl gas. |

Part 2: Synthesis of this compound (Final Product)

With the 4,6-dichloropyrimidine intermediate in hand, the next step is a halogen exchange. The Finkelstein reaction is a classic S_N_2 reaction for converting alkyl chlorides or bromides to iodides.[13][14] A variation of this principle, nucleophilic aromatic substitution (S_N_Ar), is applied here. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride atoms by a stronger nucleophile, the iodide ion.

Reaction Scheme & Mechanism

The reaction is driven to completion by using a source of iodide ions, such as sodium iodide (NaI) in a polar aprotic solvent like acetone or by using hydriodic acid (HI). When using NaI in acetone, the reaction equilibrium is shifted towards the products because the resulting sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution.[15][16][17]

Caption: Step 2: Iodination via Finkelstein-type reaction.

Mechanistic Insight (S_N_Ar): The reaction proceeds via a nucleophilic aromatic substitution mechanism. The highly nucleophilic iodide ion attacks one of the chlorinated carbon positions (C4 or C6). This forms a temporary, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is broken. The negative charge is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. Subsequently, the chloride ion is eliminated as a leaving group, restoring the aromaticity of the ring and forming the C-I bond. The process is then repeated at the other chlorinated position.

Experimental Protocol: Iodination

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 4,6-dichloropyrimidine (1.0 eq) in acetone.

-

Reagent Addition: Add an excess of sodium iodide (NaI, 2.5-3.0 eq) to the solution.

-

Heating: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. The reaction progress can be monitored by the formation of a white precipitate (NaCl) and by TLC analysis.[16]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the precipitated sodium chloride and wash the solid with a small amount of cold acetone.

-

Isolation: Combine the filtrate and the washings. Remove the acetone under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization. A common procedure involves dissolving the crude product in a minimal amount of hot chloroform or ethyl acetate, followed by the addition of hexane to induce precipitation. Alternatively, the residue can be partitioned between water and an organic solvent (like dichloromethane) to remove any remaining inorganic salts. The organic layer is then dried and concentrated to yield the final product.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the final product.

| Analysis Method | Expected Results |

| ¹H NMR | Two singlets are expected. One for the proton at the C2 position and another for the proton at the C5 position. The chemical shifts will be influenced by the two electron-withdrawing iodine atoms. |

| ¹³C NMR | Expect three distinct signals: one for the carbon atoms bearing iodine (C4, C6), one for the C2 carbon, and one for the C5 carbon. The C-I carbons will show a characteristic upfield shift compared to the C-Cl carbons of the intermediate.[18] |

| Mass Spec. | The mass spectrum should show a clear molecular ion peak (M+) corresponding to the mass of C₄H₂I₂N₂. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

| Melting Point | The purified product should exhibit a sharp melting point consistent with literature values. |

Critical Safety Precautions

The synthesis described involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Phosphoryl Chloride (POCl₃):

-

Hazards: Acutely toxic if inhaled, causes severe skin burns and eye damage, and reacts violently with water, liberating toxic hydrogen chloride gas.[11][12][19][20]

-

Handling: Always handle in a certified chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a chemical-resistant apron, and a face shield in addition to safety goggles.[12] Ensure an emergency shower and eyewash station are immediately accessible. Do not allow contact with water or moisture.[11]

-

-

Hydriodic Acid (HI) (if used as an alternative):

-

Hazards: Strong, corrosive acid. Causes severe skin and eye burns. Harmful if inhaled.[21]

-

Handling: Handle with the same level of care as POCl₃, using appropriate PPE in a fume hood.

-

-

General Precautions:

-

All operations should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate gloves, must be worn at all times.

-

The quenching of POCl₃ is the most dangerous step. Plan the procedure carefully and perform it slowly and deliberately.

-

Conclusion

The two-step synthesis of this compound from 4,6-dihydroxypyrimidine is a robust and scalable method for producing a highly valuable synthetic intermediate. The process, while straightforward in concept, requires careful attention to reaction conditions and rigorous adherence to safety protocols due to the hazardous nature of the reagents. The initial chlorination with phosphoryl chloride effectively activates the pyrimidine ring, paving the way for a subsequent Finkelstein-type iodination to furnish the final product. This guide provides the necessary procedural details and mechanistic understanding to empower researchers to successfully and safely perform this important chemical transformation.

References

- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Page loading... [guidechem.com]

- 6. Method for preparing 4,6-dihydroxy-pyrimidine from byproduct hydrocyanic acid of acrylonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 8. CN102746237A - Preparation method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 9. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 14. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 15. adichemistry.com [adichemistry.com]

- 16. lscollege.ac.in [lscollege.ac.in]

- 17. m.youtube.com [m.youtube.com]

- 18. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. spectrumchemical.com [spectrumchemical.com]

A Technical Guide to the Spectroscopic Characterization of 4,6-Diiodopyrimidine

This guide provides a detailed technical overview of the expected spectroscopic signature of 4,6-diiodopyrimidine (C₄H₂I₂N₂), a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the unambiguous identification and characterization of this compound.

Introduction and Molecular Structure

This compound is a halogenated derivative of pyrimidine, a fundamental core of nucleobases. The introduction of two iodine atoms at the C4 and C6 positions dramatically influences the molecule's electronic properties, reactivity, and spectroscopic behavior. These iodine atoms serve as versatile handles for further chemical modifications, particularly in cross-coupling reactions, making this compound a valuable intermediate in the synthesis of complex molecular architectures.

An accurate interpretation of its spectroscopic data is paramount for verifying its identity, assessing its purity, and understanding its chemical behavior in subsequent reactions. This guide will dissect the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure:

-

Chemical Formula: C₄H₂I₂N₂

-

Molecular Weight: 331.88 g/mol

-

Structure: A six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, with iodine atoms substituted at positions 4 and 6. Protons are present at the C2 and C5 positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Spectroscopy: Analysis and Interpretation

Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to be simple, arising from the two non-equivalent aromatic protons.

-

H2 Proton (Position 2): The proton at the C2 position is situated between two electronegative nitrogen atoms. This environment results in significant deshielding, shifting its resonance far downfield.

-

H5 Proton (Position 5): The proton at the C5 position is adjacent to a carbon atom (C4/C6) and a nitrogen atom (N1). It is expected to be less deshielded than the H2 proton.

The iodine atoms exert a "heavy atom effect" and have moderate electronegativity, which also influences the local electronic environment and contributes to the chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.8 - 9.2 | Singlet (s) |

| H5 | 8.4 - 8.7 | Singlet (s) |

Causality Behind Predictions: The prediction for H2 is based on its unique position between two nitrogens, a feature known to cause strong deshielding in pyrimidine systems[1][2]. The H5 proton's predicted shift is slightly upfield relative to H2, reflecting the lesser deshielding effect of one adjacent nitrogen and the influence of the neighboring iodine-bearing carbons[3][4]. The absence of adjacent protons leads to the prediction of singlets for both signals.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the symmetric molecule.

-

C2 Carbon: Similar to its attached proton, the C2 carbon is flanked by two nitrogens, leading to a downfield chemical shift.

-

C4/C6 Carbons: These two carbons are chemically equivalent due to the molecule's symmetry. They are directly bonded to highly electronegative and heavy iodine atoms. The strong deshielding effect of iodine, combined with its position on the aromatic ring, will result in a significant downfield shift. This signal is often the most downfield among the carbons.

-

C5 Carbon: This carbon is bonded to a hydrogen and is situated between the two iodinated carbons. Its chemical shift will be influenced by these adjacent heavy atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 158 - 162 |

| C4 / C6 | 165 - 175 |

| C5 | 120 - 125 |

Causality Behind Predictions: Aromatic carbons typically resonate between 100-150 ppm. However, direct attachment to electronegative atoms like nitrogen or halogens causes a significant downfield shift[5]. The C4/C6 carbons are predicted to be the most downfield due to the direct C-I bond. The C2 carbon is also shifted downfield by the two adjacent nitrogens. The C5 carbon, being a standard aromatic C-H, is expected to be the most upfield of the three signals[6].

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating framework for obtaining high-quality NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; ensure the compound is fully soluble and that residual solvent peaks do not obscure signals of interest.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is a good benchmark.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

-

Typically, 8-16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra correctly and perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the known chemical shift of the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Expected Spectrum: The IR spectrum of this compound will be characterized by vibrations of the pyrimidine ring and the C-H bonds.

Table 3: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Position (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | Medium to Strong |

| Aromatic C-H In-Plane Bend | 1250 - 1000 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 680 | Strong |

| C-I Stretch | 600 - 500 | Medium to Strong |

Causality Behind Predictions: The C-H stretching vibrations for sp²-hybridized carbons in aromatic systems consistently appear above 3000 cm⁻¹[7][8]. The series of peaks between 1600-1450 cm⁻¹ are characteristic of the stretching vibrations within the aromatic pyrimidine ring itself[9]. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are highly diagnostic; the out-of-plane C-H bending is particularly useful for confirming the substitution pattern, and the C-I stretch is expected at low wavenumbers due to the heavy mass of the iodine atom[10].

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, rapid method for acquiring IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal.

-

Data Acquisition: Use the ATR press to ensure firm contact between the sample and the crystal.

-

Collect Spectrum: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to obtain a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Expected Spectrum: The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak and a characteristic fragmentation pattern dominated by the loss of iodine atoms.

-

Molecular Ion (M⁺•): The molecular ion peak should be clearly visible at a mass-to-charge ratio (m/z) of 332. The presence of two iodine atoms makes this peak highly recognizable. Due to the natural abundance of isotopes (¹²⁷I is 100%), the primary peak will be sharp. The exact mass is 331.83074 Da[11].

-

Fragmentation Pattern: The C-I bond is relatively weak and prone to cleavage. The fragmentation cascade is expected to proceed via sequential loss of iodine atoms.

Table 4: Predicted Key Ions in Mass Spectrometry

| m/z | Ion Identity | Interpretation |

| 332 | [C₄H₂I₂N₂]⁺• | Molecular Ion (M⁺•) |

| 205 | [M - I]⁺ | Loss of one iodine atom |

| 78 | [M - 2I]⁺• | Loss of two iodine atoms (pyrimidine cation radical) |

Causality Behind Predictions: In mass spectrometry, fragmentation typically occurs at the weakest bonds or results in the formation of the most stable fragments[12][13]. The C-I bond is significantly weaker than the C-H, C-N, or C-C bonds within the aromatic ring, making the loss of an iodine radical a highly favorable initial fragmentation step[14]. Subsequent loss of the second iodine atom would lead to the pyrimidine cation radical, a relatively stable aromatic species.

Experimental Protocol for MS Data Acquisition (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated in a vacuum to promote vaporization.

-

Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The energetically unstable molecular ions fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Integrated Spectroscopic Analysis Workflow

The conclusive identification of this compound relies on the integration of data from all three spectroscopic techniques. The following diagram illustrates the logical workflow for characterization.

Caption: Logical workflow for the structural verification of this compound.

Conclusion

The spectroscopic characterization of this compound is straightforward when approached systematically. Mass spectrometry confirms the correct molecular weight via a distinct molecular ion peak at m/z 332. ¹H NMR should reveal two downfield singlets, confirming the proton arrangement, while ¹³C NMR should show three signals consistent with the molecule's symmetry. Finally, IR spectroscopy confirms the presence of an aromatic system and the absence of other functional groups. Together, these techniques provide a comprehensive and definitive analytical fingerprint for this important synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. compoundchem.com [compoundchem.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. This compound | C4H2I2N2 | CID 15760295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. article.sapub.org [article.sapub.org]

An In-Depth Technical Guide to the Physical Characteristics of 4,6-Diiodopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4,6-Diiodopyrimidine is a halogenated heterocyclic compound that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two iodine substituents on the pyrimidine ring, make it an attractive scaffold for the synthesis of novel therapeutic agents and functional materials. The iodine atoms can serve as handles for further functionalization through various cross-coupling reactions, allowing for the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, offering a critical resource for researchers engaged in its synthesis, handling, and application.

Molecular Structure and Key Features

The foundational structure of this compound consists of a pyrimidine ring substituted with iodine atoms at the 4 and 6 positions.

Caption: Molecular structure of this compound.

The pyrimidine core is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The high electronegativity of the nitrogen atoms, combined with the electron-withdrawing and sterically bulky nature of the iodine atoms, significantly influences the molecule's reactivity and intermolecular interactions.

Synthesis of this compound

While a definitive, detailed synthesis of this compound is not extensively reported in readily available literature, a plausible synthetic route can be extrapolated from the preparation of its chloro- and bromo-analogs and general iodination methodologies for heterocyclic compounds. A common precursor for dihalogenated pyrimidines is 4,6-dihydroxypyrimidine.

The synthesis can be envisioned as a two-step process:

-

Chlorination of 4,6-dihydroxypyrimidine: This is a well-established reaction, typically achieved by treating 4,6-dihydroxypyrimidine with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. This yields the more reactive intermediate, 4,6-dichloropyrimidine.

-

Halogen Exchange Reaction: The resulting 4,6-dichloropyrimidine can then undergo a Finkelstein-type reaction, where the chlorine atoms are substituted with iodine. This is typically achieved by reacting the dichloropyrimidine with an iodide salt, such as sodium iodide (NaI), in a suitable solvent like acetone or acetonitrile. Driving the reaction to completion may require elevated temperatures and extended reaction times.

Caption: Proposed synthetic workflow for this compound.

Physical Properties

Direct experimental data for the physical properties of this compound are scarce. However, based on the known properties of its precursors and analogous compounds, we can infer the following characteristics.

| Property | Value | Source/Rationale |

| CAS Number | 19646-06-1 | |

| Molecular Formula | C₄H₂I₂N₂ | |

| Molecular Weight | 331.88 g/mol | |

| Physical Form | Solid | |

| Melting Point | Expected to be significantly higher than 4,6-dichloropyrimidine (65-67 °C) due to increased molecular weight and stronger intermolecular forces.[1] | Inferred |

| Boiling Point | Expected to be significantly higher than 4,6-dichloropyrimidine (176 °C).[1] | Inferred |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF, and sparingly soluble in less polar solvents like chloroform and ethyl acetate.[2] Insoluble in water.[3] | Inferred from related compounds |

Causality Behind Physical Properties:

-

High Melting and Boiling Points: The substantial molecular weight of this compound, coupled with the potential for strong intermolecular halogen bonding and π-π stacking interactions between the pyrimidine rings, would lead to a high energy requirement to overcome the lattice forces in the solid state and intermolecular forces in the liquid state.

-

Solubility Profile: The polar nature of the pyrimidine ring suggests solubility in polar aprotic solvents. The large, nonpolar iodine atoms would limit its solubility in highly polar protic solvents like water and enhance its solubility in less polar organic solvents compared to its dihydroxy precursor.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple, showing two signals corresponding to the two non-equivalent protons on the pyrimidine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| H-2 | ~8.5 - 9.0 | Singlet | The proton at the C-2 position is flanked by two electronegative nitrogen atoms, leading to a significant downfield shift. |

| H-5 | ~7.5 - 8.0 | Singlet | The proton at the C-5 position is adjacent to two carbon atoms bearing iodine, which are less electron-withdrawing than nitrogen, resulting in a relatively upfield shift compared to H-2. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to show three distinct signals for the three unique carbon environments in the pyrimidine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~155 - 160 | This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift. |

| C-4, C-6 | ~100 - 110 | The direct attachment of the highly polarizable iodine atoms is expected to cause a significant upfield shift for these carbons compared to their chloro- or bromo-analogs due to the "heavy atom effect". |

| C-5 | ~120 - 125 | This carbon is adjacent to two iodinated carbons and is expected to resonate at a typical aromatic carbon chemical shift. |

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by vibrations of the pyrimidine ring and the C-I bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| C=N, C=C | 1500 - 1600 | Ring stretching |

| C-H | 3000 - 3100 | Aromatic C-H stretching |

| C-I | 500 - 600 | C-I stretching |

Mass Spectrometry

The mass spectrum would provide crucial information for confirming the molecular weight and isotopic distribution.

-

Molecular Ion Peak (M⁺): Expected at m/z 332, corresponding to the molecular weight of the compound.

-

Isotopic Pattern: The presence of two iodine atoms would not result in a characteristic isotopic pattern like that seen with chlorine or bromine, as iodine is monoisotopic (¹²⁷I).

-

Fragmentation: Fragmentation would likely involve the loss of iodine atoms and cleavage of the pyrimidine ring.

Crystal Structure and Solid-State Properties (Predicted)

While the crystal structure of this compound has not been experimentally determined, insights can be gained from the crystal structures of other halogenated pyrimidines.[4][5]

It is anticipated that the planar pyrimidine rings would pack in a layered fashion, stabilized by a combination of:

-

Halogen Bonding: The electropositive region on the iodine atoms (the σ-hole) could interact with the lone pairs of the nitrogen atoms on adjacent molecules. This type of non-covalent interaction is a significant directional force in the solid-state assembly of halogenated compounds.

-

π-π Stacking: The aromatic pyrimidine rings are likely to engage in offset π-π stacking interactions, further contributing to the stability of the crystal lattice.

The interplay of these intermolecular forces will dictate the packing efficiency and ultimately influence the material's bulk properties, such as its melting point and density.

Caption: Conceptual diagram of potential intermolecular interactions in the solid state of this compound.

Experimental Protocols

Given the lack of specific literature for this compound, the following are generalized, yet authoritative, protocols for the characterization of a novel pyrimidine derivative.

Protocol 1: Determination of Melting Point

-

Sample Preparation: A small amount of the purified, dry crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Instrumentation: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is ramped up slowly (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range over which the solid first begins to melt until it becomes a clear liquid is recorded as the melting point range. A narrow melting point range is indicative of high purity.

Protocol 2: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Conclusion

This compound is a promising synthetic intermediate with a unique set of predicted physical and chemical properties. While direct experimental data remains limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The high reactivity of the C-I bonds towards cross-coupling reactions, combined with the inherent biological relevance of the pyrimidine scaffold, positions this compound as a valuable tool for the discovery and development of novel pharmaceuticals and functional materials. Further experimental investigation into the precise physical and spectroscopic characteristics of this compound is warranted and will undoubtedly facilitate its broader application in the scientific community.

References

- 1. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,6-Dihydroxy-1H-pyrazolo[3,4-d]pyrimidine, 98+% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. sltchemicals.com [sltchemicals.com]

- 4. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4,6-Diiodopyrimidine

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development. The introduction of halogen atoms, particularly iodine, onto the pyrimidine ring significantly alters its electronic properties and provides a reactive handle for further functionalization through cross-coupling reactions.[1] 4,6-diiodopyrimidine, a key building block, presents a unique case for studying the interplay of steric and electronic effects on molecular geometry and conformation. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical insights with practical experimental methodologies for researchers, scientists, and drug development professionals.

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its application as a versatile intermediate. A common and effective pathway begins with the more readily available 4,6-dihydroxypyrimidine. This precursor is then halogenated to form 4,6-dichloropyrimidine, which can be subsequently converted to the diiodo derivative.[2]

Experimental Protocol: Two-Step Synthesis from 4,6-Dihydroxypyrimidine

Step 1: Synthesis of 4,6-Dichloropyrimidine

This procedure is adapted from established methods for the chlorination of hydroxypyrimidines.[2][3]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: To an excess of phosphorus oxychloride (POCl₃), cautiously add 4,6-dihydroxypyrimidine (1 equivalent) in portions. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

-

Catalysis: Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to the stirred mixture.

-

Reaction: Heat the mixture to reflux for a period of 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, carefully remove the excess POCl₃ by distillation under reduced pressure. Pour the cooled residue onto crushed ice with vigorous stirring.

-

Isolation: The precipitated 4,6-dichloropyrimidine is collected by filtration, washed extensively with cold water to remove any remaining acid, and dried under vacuum.

Step 2: Synthesis of this compound (Finkelstein Reaction)

This step utilizes a halogen exchange reaction.

-

Reaction Setup: In a round-bottom flask, dissolve the synthesized 4,6-dichloropyrimidine (1 equivalent) in a suitable solvent such as acetone.

-

Reagent Addition: Add an excess of sodium iodide (NaI, typically 2.5-3 equivalents).

-

Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

-

Purification: The organic layer is separated, washed with sodium thiosulfate solution to remove any residual iodine, followed by brine. After drying over anhydrous sodium sulfate, the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is defined by the pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, with iodine atoms substituted at positions 4 and 6.

Spectroscopic Data Summary

Spectroscopic techniques are indispensable for the characterization and confirmation of the synthesized this compound.

| Technique | Key Features for this compound |

| ¹H NMR | Two singlets are expected in the aromatic region. One for the proton at C2 and another for the proton at C5. The chemical shifts will be influenced by the electron-withdrawing iodine atoms. |

| ¹³C NMR | Four distinct signals are expected for the four carbon atoms of the pyrimidine ring. The carbons bearing the iodine atoms (C4 and C6) will show characteristic shifts due to the heavy atom effect. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₄H₂I₂N₂ will be observed. The isotopic pattern will be characteristic of a molecule containing two iodine atoms. |

| IR Spec. | Characteristic peaks for C-H stretching, C=C and C=N stretching of the aromatic ring, and C-I stretching will be present. |

Conformational Analysis: Theoretical and Experimental Insights

While the pyrimidine ring itself is planar, the orientation of the iodine substituents with respect to the ring and potential intermolecular interactions in the solid state are of interest.

Computational Modeling

Density Functional Theory (DFT) calculations are a powerful tool for investigating the geometry and electronic structure of molecules like this compound.[4][5][6] These calculations can predict bond lengths, bond angles, and the overall molecular conformation with a high degree of accuracy. For this compound, DFT calculations would likely confirm a planar structure for the pyrimidine ring.

X-ray Crystallography

Diagram of a Hypothetical Conformational Analysis Workflow

Caption: Workflow for conformational analysis.

Conclusion

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of its synthesis, molecular structure, and conformational properties is essential for its effective utilization. This guide has provided a detailed overview of these aspects, combining established synthetic protocols with modern analytical and computational approaches. The insights presented here are intended to empower researchers and drug development professionals in their efforts to design and synthesize novel pyrimidine-based compounds with desired biological activities.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Iodo-4,6-dimethylpyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Crystal structure and Hirshfeld surface analysis of 2,4,6-triaminopyrimidine-1,3-diium dinitrate - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of 4,6-diiodopyrimidine and the Predictive Power of In Silico Analysis

An In-Depth Technical Guide to the Theoretical Investigation of 4,6-diiodopyrimidine

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound. It is designed for researchers, medicinal chemists, and drug development professionals who seek to understand and predict the molecule's structural, electronic, and reactive properties using modern computational techniques. The methodologies outlined herein are grounded in established quantum chemical principles and are designed to provide reliable, actionable insights.

Halogenated pyrimidines are a cornerstone of medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to participate in halogen bonding make them valuable scaffolds for drug design and functional materials. This compound, with its two heavy iodine substituents, presents a particularly interesting case. The iodine atoms significantly influence the molecule's electron distribution, steric profile, and potential for intermolecular interactions, making it a promising building block for novel therapeutics and supramolecular assemblies.

Understanding these properties at a sub-molecular level is paramount for rational design. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-invasive lens to probe the intrinsic characteristics of molecules like this compound.[3][4] By solving the quantum mechanical equations that govern electron behavior, we can reliably predict geometric structures, vibrational spectra (FT-IR and Raman), and electronic properties such as the distribution of frontier molecular orbitals and electrostatic potential.[5][6] This guide details a self-validating protocol for conducting such an investigation, explaining not just the steps to be taken, but the scientific rationale behind each choice.

Part 1: A Validated Computational Protocol

The following protocol outlines a robust workflow for the theoretical characterization of this compound. This multi-step process is designed to ensure that the final optimized geometry is a true energy minimum, which is a critical prerequisite for the accurate calculation of all other properties.

Experimental Protocol: Step-by-Step DFT Workflow

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView). The initial geometry can be based on standard bond lengths and angles.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.

-

Software: Employ a validated quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

-

Methodology:

-

Theory: Density Functional Theory (DFT). This approach balances computational cost and accuracy, making it ideal for molecules of this size.[4][5]

-

Functional: The B3LYP hybrid functional. B3LYP is widely used and has demonstrated high accuracy for predicting the geometries of a vast range of organic molecules.[5]

-

Basis Set: A mixed basis set approach is employed to handle the heavy iodine atoms efficiently.

-

For Iodine (I) atoms: Use the LANL2DZ (Los Alamos National Laboratory 2-zeta) effective core potential (ECP) .[4] This is a critical choice for computational efficiency. The ECP replaces the chemically inert core electrons of the heavy iodine atoms with a mathematical potential, which also implicitly accounts for scalar relativistic effects that are significant for heavy elements.[1]

-

For Carbon (C), Nitrogen (N), and Hydrogen (H) atoms: Use the 6-311++G(d,p) Pople-style basis set . This is a flexible, triple-zeta basis set. The ++ denotes the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and non-covalent interactions. The (d,p) notation indicates the addition of polarization functions, which allow for greater flexibility in describing the shape of atomic orbitals and lead to more accurate bond angles.[5]

-

-

-

Convergence Criteria: Use tight convergence criteria to ensure a high-precision optimization.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm the nature of the optimized stationary point and to predict the molecule's infrared (IR) and Raman spectra.

-

Procedure: Perform a frequency calculation at the same level of theory (B3LYP/Mixed Basis Set) used for the optimization.

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

-

Analysis: The calculated frequencies correspond to the fundamental vibrational modes of the molecule. The results can be used to assign experimental IR and Raman spectra, often with the aid of Potential Energy Distribution (PED) analysis.[5]

-

-

Electronic and Reactivity Analysis:

-

Objective: To understand the electronic structure, reactivity, and potential interaction sites of the molecule.

-

Procedure: Using the validated optimized geometry, perform a single-point energy calculation with additional analysis keywords.

-

Key Properties to Calculate:

-

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding chemical reactivity.[2]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[4]

-

Conceptual DFT Reactivity Descriptors: From the HOMO and LUMO energies, calculate global reactivity descriptors.

-

-

Part 2: Anticipated Results and Scientific Interpretation

Based on the protocol described and literature on analogous halogenated pyrimidines, we can anticipate the following results.[3][5]

Optimized Molecular Geometry

The geometry optimization is expected to yield a planar Cs symmetry structure for the this compound ring. The introduction of the large, electron-rich iodine atoms is predicted to cause notable distortions in the pyrimidine ring compared to the parent molecule. Specifically, the C4-C5 and C5-C6 bond lengths are expected to be slightly elongated, and the internal ring angles involving the iodine-substituted carbons (e.g., N3-C4-C5) will be altered due to steric and electronic repulsion.

| Parameter | Expected Calculated Value | Rationale |

| Bond Lengths (Å) | ||

| C4-I | ~2.08 - 2.12 | Typical C(sp²)-I bond length.[3] |

| C6-I | ~2.08 - 2.12 | Symmetrical to C4-I. |

| N1-C2 | ~1.33 - 1.35 | Standard C-N bond in a pyrimidine ring. |

| C4-N3 | ~1.32 - 1.34 | Influenced by the adjacent iodine substituent. |

| C4-C5 | ~1.39 - 1.41 | May be slightly longer than in unsubstituted pyrimidine due to steric effects. |

| **Bond Angles (°) ** | ||

| N3-C4-I | ~118 - 120 | Steric hindrance between iodine and the N3 lone pair may slightly compress this angle. |

| I-C4-C5 | ~122 - 124 | Steric repulsion from the large iodine atom will likely open this angle. |

| C4-N3-C2 | ~115 - 117 | Typical internal angle in a substituted pyrimidine. |

| C4-C5-C6 | ~118 - 120 | Influenced by two adjacent large substituents. |

Table 1: Predicted geometric parameters for this compound based on B3LYP/Mixed Basis Set calculations.

Vibrational Analysis

The frequency calculation will provide a theoretical vibrational spectrum. Key vibrational modes of interest include the C-I stretching frequencies, which are expected to appear in the far-infrared region (typically < 600 cm⁻¹), and the pyrimidine ring breathing and deformation modes. These calculated frequencies, when scaled by an appropriate factor (e.g., ~0.96-0.98 for B3LYP), show excellent agreement with experimental FT-IR and Raman spectra, allowing for definitive assignment of each spectral band.[5]

Frontier Molecular Orbitals and Chemical Reactivity

The analysis of the HOMO and LUMO is crucial for understanding the molecule's reactivity.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is expected to be primarily localized on the lone pairs of the iodine atoms and the π-system of the pyrimidine ring. The energy of the HOMO (E

HOMO) is related to the ionization potential and indicates the ability of the molecule to donate electrons. A higher EHOMOsuggests a better electron donor.[2] -

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is anticipated to be a π* anti-bonding orbital distributed across the pyrimidine ring. The energy of the LUMO (E

LUMO) relates to the electron affinity and indicates the ability of the molecule to accept electrons. A lower ELUMOsuggests a better electron acceptor.[2] -

HOMO-LUMO Energy Gap (ΔE): The gap between these two orbitals (ΔE = E

LUMO- EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap implies that less energy is required to excite an electron, suggesting higher chemical reactivity and lower stability.

| Electronic Property | Definition | Significance for this compound |

| E | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in reactions. |

| E | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relates to electrophilicity. |

| Energy Gap (ΔE) | ΔE = E | A smaller gap suggests higher reactivity and polarizability. |

| Chemical Hardness (η) | η = (E | Measures resistance to change in electron distribution. A "harder" molecule is less reactive.[4] |

| Electrophilicity Index (ω) | ω = µ²/2η (where µ is chemical potential) | A quantitative measure of the molecule's ability to act as an electrophile.[4] |

Table 2: Key electronic properties and reactivity descriptors derivable from DFT calculations.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show significant negative potential (colored red) localized around the two nitrogen atoms (N1 and N3) due to their high electronegativity and lone pairs of electrons. These sites represent the most likely points for electrophilic attack and hydrogen bond acceptance. The regions around the iodine atoms will likely exhibit a region of positive potential along the C-I bond axis (a "sigma-hole"), which is characteristic of halogen bonding donors. The rest of the molecule, particularly the hydrogen atoms, will show positive potential (colored blue). This detailed map is invaluable for predicting non-covalent interactions in drug-receptor binding or crystal engineering.[4]

Conclusion

The theoretical framework presented in this guide provides a powerful and predictive approach to characterizing this compound. By systematically applying Density Functional Theory, researchers can gain deep insights into the molecule's geometry, stability, spectroscopic signatures, and chemical reactivity. This in silico data serves as a critical foundation for hypothesis-driven research, enabling the rational design of new pharmaceuticals, catalysts, and advanced materials, thereby accelerating the development cycle and reducing experimental costs.

References

Solubility of 4,6-diiodopyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 4,6-Diiodopyrimidine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility of this compound in a range of common organic solvents. Recognizing the pivotal role of solubility data in drug development and synthetic chemistry, this document outlines detailed experimental protocols, discusses the key factors influencing solubility, and offers a structured approach to data acquisition and interpretation. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the necessary methodologies to generate this critical information in-house. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible solubility data.

Introduction: The Significance of this compound and Its Solubility

Pyrimidine and its derivatives are fundamental heterocyclic structures in the realm of pharmaceuticals and agrochemicals.[1][2] These compounds form the backbone of numerous bioactive molecules, including antiviral, anticancer, and antibacterial agents.[2] this compound, a halogenated derivative, serves as a versatile intermediate in organic synthesis. The iodine substituents act as excellent leaving groups, facilitating a variety of cross-coupling and nucleophilic substitution reactions for the synthesis of more complex molecules.[3][4][5]

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that profoundly impacts its application.[6] Poor solubility can hinder bioavailability, complicate formulation, and lead to unreliable results in biological assays.[7] Therefore, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in drug discovery and development. This guide will provide the necessary protocols and theoretical background to empower researchers in this endeavor.

Physicochemical Properties and Safety Considerations

While specific data for this compound is sparse, we can infer some of its properties from related compounds like 4,6-dichloropyrimidine and 4,6-dihydroxypyrimidine.[8][9][10]

-

Appearance: Likely a crystalline solid.

-

Molecular Weight: 331.86 g/mol .

-

Melting Point: Expected to be relatively high, a common characteristic of di-substituted pyrimidines.

-

Polarity: The pyrimidine core is polar, but the large, nonpolar iodine atoms will significantly influence its overall polarity and, consequently, its solubility in various solvents.

Safety Precautions:

Halogenated organic compounds require careful handling. Although a specific Safety Data Sheet (SDS) for this compound was not retrieved, the hazards associated with similar compounds like 4,6-dichloropyrimidine should be considered.[11][12] It is prudent to treat this compound as a substance that may cause skin and eye irritation or be harmful if ingested or inhaled.[12][13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13][14]

Factors Influencing the Solubility of this compound

The solubility of this compound in a given organic solvent is governed by a combination of physical and chemical factors.[15][16][17] Understanding these factors is crucial for solvent selection and for interpreting experimental solubility data.

-